molecular formula C18H19NO2 B13724345 3'-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester

3'-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester

Katalognummer: B13724345
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: KAWIXQRIYHWTOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester is an organic compound with a complex structure that includes a biphenyl core, a cyclopropyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester typically involves multiple steps, starting from commercially available biphenyl derivativesThe reaction conditions often require the use of acid catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity, while the ester group may facilitate the compound’s transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Biphenyl derivatives: These compounds share the biphenyl core but may lack the cyclopropyl or ester groups.

    Cyclopropyl-containing compounds: These include other molecules with cyclopropyl groups but different core structures.

    Esters: Compounds with ester functional groups but different overall structures.

Uniqueness

3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester is unique due to its combination of a biphenyl core, a cyclopropyl group, and an ester functional group. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .

Eigenschaften

Molekularformel

C18H19NO2

Molekulargewicht

281.3 g/mol

IUPAC-Name

methyl 3-[3-[(cyclopropylamino)methyl]phenyl]benzoate

InChI

InChI=1S/C18H19NO2/c1-21-18(20)16-7-3-6-15(11-16)14-5-2-4-13(10-14)12-19-17-8-9-17/h2-7,10-11,17,19H,8-9,12H2,1H3

InChI-Schlüssel

KAWIXQRIYHWTOK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CNC3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.